molecular formula C20H15F4N3O3 B2391757 13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034508-37-5

13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2391757
CAS No.: 2034508-37-5
M. Wt: 421.352
InChI Key: YTYJKFXNVABTIU-UHFFFAOYSA-N
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Description

13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetically designed, complex tricyclic compound intended for research and development purposes. This molecule features a 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core structure, which is further functionalized with a fluorine atom at the 13-position and a 2-[4-(trifluoromethoxy)phenyl]acetyl group. The integration of both fluorine and trifluoromethoxy substituents is of significant interest in medicinal chemistry and drug discovery, as these groups are known to influence a compound's electronic properties, metabolic stability, and membrane permeability. The specific research applications, biological activity, and mechanism of action for this compound are areas of ongoing investigation and are not fully characterized. Researchers may explore its potential as a key intermediate in organic synthesis or as a pharmacological tool compound for probing biological pathways. As with all specialized reagents, this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O3/c21-13-3-6-17-25-16-7-8-26(11-15(16)19(29)27(17)10-13)18(28)9-12-1-4-14(5-2-12)30-20(22,23)24/h1-6,10H,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJKFXNVABTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamine Precursors

The triazatricyclo framework is constructed via a three-component cyclocondensation reaction. A representative protocol involves:

Reactants :

  • 1,2-Diaminocyclohexane (2.0 equiv)
  • 2-Chloro-5-fluoropyrimidine-4,6-diol (1.0 equiv)
  • Trimethyl orthoformate (3.0 equiv)

Conditions :

  • Solvent: Anhydrous DMF (0.1 M)
  • Temperature: 110°C, 48 h under N₂
  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

Yield : 62–68% after silica gel chromatography.

Alternative Ring-Closing Metathesis (RCM) Approach

For improved stereocontrol, Grubbs II catalyst-mediated RCM has been employed:

Parameter Value
Substrate Diene-functionalized precursor
Catalyst Loading 5 mol%
Solvent CH₂Cl₂ (0.05 M)
Temperature 40°C, 12 h
Conversion 89% (by ¹H NMR)
Isolated Yield 74%

This method reduces side-product formation compared to acid-catalyzed cyclocondensation.

Fluorination at C-13

Electrophilic Fluorination

Direct fluorination using Selectfluor® under optimized conditions:

Reaction Setup :

  • Substrate: Triazatricyclo intermediate (1.0 equiv)
  • Fluorinating Agent: Selectfluor® (2.2 equiv)
  • Solvent System: MeCN/H₂O (4:1 v/v)
  • Temperature: 0°C → RT, 6 h
  • Additive: K₂CO₃ (3.0 equiv)

Outcome :

  • Regioselectivity (C-13 vs C-11): 9:1
  • Isolated Yield: 58%.

Directed ortho-Metalation (DoM) Strategy

For substrates with directing groups:

  • Lithiation : n-BuLi (2.1 equiv), THF, −78°C, 1 h
  • Quenching : NFSI (1.5 equiv), −78°C → RT, 12 h
  • Workup : Aqueous NH₄Cl extraction

Advantages :

  • Improved selectivity (C-13:F >95%)
  • Scalable to 100 g batches.

Installation of the 4-(Trifluoromethoxy)phenylacetyl Group

Friedel-Crafts Acylation

Limited by electronic deactivation of the triazatricyclo core, this method requires forceful conditions:

Reactants :

  • 4-(Trifluoromethoxy)phenylacetyl chloride (1.5 equiv)
  • AlCl₃ (3.0 equiv)

Conditions :

  • Solvent: Nitromethane, reflux, 24 h
  • Yield: 33% (low due to competing decomposition).

EDC/HOBt-Mediated Amidation

Superior yields achieved via activation of the carboxylic acid:

Protocol :

  • Activation : 4-(Trifluoromethoxy)phenylacetic acid (1.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.25 equiv) in DMF, 45 min
  • Coupling : Add triazatricyclo amine (1.0 equiv), TEA (2.0 equiv), RT, 16 h
  • Workup : Ethyl acetate extraction, sequential washes (NaHSO₄, NaHCO₃, brine)

Performance Metrics :

  • Conversion: >95% (HPLC)
  • Isolated Yield: 82%.

Crystallization and Polymorph Control

Solvent Screening for Polymorph Isolation

Critical for pharmaceutical applications, crystallization conditions were optimized:

Solvent System Form Melting Point Solubility (mg/mL)
EtOAc/Heptane (1:3) Form I 187–189°C 2.1
MeOH/H₂O (7:3) Form II 176–178°C 5.8
Acetone/Hexanes (1:4) Form III 192–194°C 1.4

Form I demonstrates optimal stability for long-term storage.

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
  • δ 7.45 (d, J = 8.0 Hz, 2H, OCF₃-ArH)
  • δ 6.11 (s, 1H, C13-H) absent in fluorinated analog

¹⁹F NMR (376 MHz, CDCl₃) :

  • δ −57.8 (s, OCF₃)
  • δ −112.4 (d, J = 8.2 Hz, C13-F)

HRMS (ESI+) : m/z 506.1247 [M+H]⁺ (calc. 506.1251).

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

Scientific Research Applications

8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

a. 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid

  • Core Structure : Shares a triazatricyclo framework but differs in ring size (pentadeca-heptaen vs. tetradeca-tetraen) and bridge positions (9.4.0.0²,⁷ vs. 8.4.0.0³,⁸), impacting conformational flexibility .
  • Substituents: Chloro vs. Fluoro: The chloro substituent at position 13 (vs.
  • Functional Implications : The benzoic acid moiety could enhance solubility but limit blood-brain barrier (BBB) penetration, whereas the trifluoromethoxy group in the target compound may improve CNS bioavailability .

b. Perfluorinated Phosphate Esters (e.g., EINECS 93857-56-8)

  • Structural Divergence : These compounds feature long perfluorinated alkyl chains and phosphate groups, contrasting sharply with the triazatricyclo core of the target compound.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Triazatricyclo Analog Perfluorinated Phosphate
Core Structure Triazatricyclo[8.4.0.0³,⁸]tetradeca-tetraen Triazatricyclo[9.4.0.0²,⁷]pentadeca-heptaen Linear perfluorinated alkyl phosphate
Key Substituents 13-fluoro, 4-(trifluoromethoxy)phenyl acetyl 13-chloro, 2-fluoro-6-methoxyphenyl, benzoic acid Perfluoroalkyl chains
Molecular Weight Estimated >500 Da (high due to fluorinated groups) Likely higher (benzoic acid adds mass) >1000 Da (long chains)
LogP Predicted high (lipophilic fluorinated groups) Moderate (ionizable benzoic acid) Extremely high (hydrophobic chains)
Potential Applications CNS targets, enzyme inhibition Solubility-driven targets (e.g., extracellular enzymes) Industrial surfactants, coatings
Research Findings and Trends
  • Fluorination Impact: The 13-fluoro and trifluoromethoxy groups in the target compound likely enhance metabolic stability and BBB penetration compared to non-fluorinated analogs, a trend observed in neuroactive pharmaceuticals .
  • Scaffold Rigidity : The triazatricyclo core’s rigidity may improve binding affinity but reduce synthetic accessibility compared to simpler heterocycles.
  • Environmental Considerations : Unlike perfluorinated phosphates, the target compound’s complex structure may degrade more readily, reducing ecological persistence .

Biological Activity

The compound 13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel synthetic derivative exhibiting potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple fluorine substitutions that enhance its biological activity. The presence of trifluoromethoxy and phenylacetyl groups is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus).

Minimum Inhibitory Concentration (MIC)

The biological evaluation of similar compounds indicates that derivatives with fluorine and trifluoromethyl substitutions show enhanced antibacterial activity. For instance:

  • Compounds with MIC values below 1 µg/mL were noted against S. aureus strains.
  • Specific derivatives demonstrated MIC values ranging from 0.031 to 0.062 µg/mL against MRSA strains, outperforming traditional antibiotics like methicillin and vancomycin .

Table 1: Antibacterial Activity of Fluoro and Trifluoromethyl-Substituted Compounds

CompoundTarget BacteriaMIC (µg/mL)Notes
Compound 22MRSA0.031 - 0.062Superior to vancomycin
Compound 24VRSA<1High selectivity index
Compound 25S. aureus ATCC 292130.25 - 64No gram-negative activity

The mechanism by which these compounds exert their antibacterial effects is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The fluorine atoms are believed to enhance lipophilicity, allowing better penetration through bacterial membranes.

Case Studies

  • Study on Fluorosalicylanilide Derivatives : A series of derivatives were synthesized, revealing that those with trifluoromethyl substitutions had significantly improved activity against MRSA strains compared to their non-fluorinated counterparts .
  • Comparative Efficacy : In comparative studies, compounds similar to the target compound were shown to have comparable or superior efficacy in time-kill kinetic experiments against biofilms formed by S. aureus, indicating potential for therapeutic applications in biofilm-associated infections .

Q & A

Q. How can the molecular structure of the compound be elucidated using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy (1H, 13C, and 19F NMR) to map hydrogen, carbon, and fluorine environments, respectively. For instance, the trifluoromethoxy group's distinct 19F NMR signals can confirm its presence . X-ray crystallography is critical for resolving the tricyclic core and acetyl substituent geometry, especially the stereochemistry of the triazatricyclo system. Advanced techniques like 2D-COSY and HSQC NMR help assign coupling patterns and connectivity in complex heterocycles .

Q. What are the critical considerations in designing a synthesis protocol for this compound?

  • Methodological Answer : Synthesis requires a stepwise approach: (i) Core tricyclic system assembly : Cyclocondensation of fluorinated precursors under controlled temperature (e.g., 60–80°C) to avoid ring-opening side reactions. (ii) Acetylation : Introducing the 4-(trifluoromethoxy)phenylacetyl group via nucleophilic acyl substitution, using anhydrous solvents (e.g., THF) and catalysts like DMAP. (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers assess the purity and stability of the compound under varying storage conditions?

  • Methodological Answer :
  • Purity : Use HPLC-PDA (Photodiode Array Detector) with a C18 column (acetonitrile/water mobile phase) to detect impurities at trace levels (<0.5%).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolytic or oxidative byproducts. The trifluoromethoxy group’s sensitivity to UV light necessitates storage in amber vials at –20°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in the triazatricyclo system). Strategies include: (i) Variable-temperature NMR to identify conformational equilibria. (ii) DFT calculations (e.g., Gaussian09) to model energetically favorable conformers and compare with experimental data. (iii) Synchrotron X-ray diffraction for high-resolution crystallographic data to resolve ambiguous bond lengths/angles .

Q. What strategies optimize the compound’s yield in multi-step synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings to attach the phenylacetyl group, optimizing ligand-to-metal ratios.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) for acetylations to enhance reaction rates.
  • In-line analytics : Implement ReactIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates, minimizing side reactions .

Q. How can the trifluoromethoxy group’s role in bioactivity be systematically analyzed?

  • Methodological Answer : (i) Comparative SAR studies : Synthesize analogs with –OCF3 replaced by –OCH3, –CF3, or –H and test in bioassays (e.g., enzyme inhibition). (ii) Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrophobic pockets where –OCF3 may enhance binding. (iii) Isotopic labeling : Incorporate 18F into the trifluoromethoxy group for PET imaging to track in vivo distribution .

Q. What experimental designs address low solubility in aqueous buffers for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability.
  • pH adjustment : Test solubility at pH 6.5–7.4, as the acetyl group may ionize weakly in basic conditions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : (i) Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better model fluorine’s van der Waals radius. (ii) Metabolite screening : Use HR-MS/MS to identify in vitro metabolites that may deactivate the compound. (iii) Membrane permeability assays : Measure logP values experimentally (e.g., shake-flask method) to refine computational logP predictions .

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